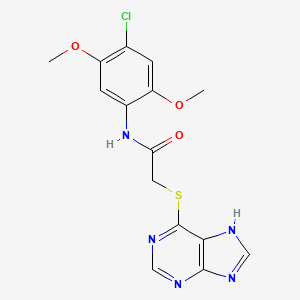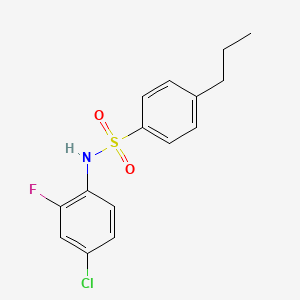
N-(4-chloro-2,5-dimethoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a chlorinated dimethoxyphenyl group and a purinylsulfanyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxyphenylamine and 6-mercaptopurine.
Formation of Intermediate: The 4-chloro-2,5-dimethoxyphenylamine is reacted with chloroacetyl chloride to form an intermediate chloroacetamide.
Coupling Reaction: The intermediate is then coupled with 6-mercaptopurine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Possible use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The purinylsulfanyl moiety suggests potential interactions with nucleic acid-related enzymes, while the chlorinated phenyl group may enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-acetamide: Lacks the purinylsulfanyl group.
2-(9H-purin-6-ylsulfanyl)acetamide: Lacks the chlorinated dimethoxyphenyl group.
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is unique due to the combination of its structural features, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H14ClN5O3S |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H14ClN5O3S/c1-23-10-4-9(11(24-2)3-8(10)16)21-12(22)5-25-15-13-14(18-6-17-13)19-7-20-15/h3-4,6-7H,5H2,1-2H3,(H,21,22)(H,17,18,19,20) |
InChI Key |
QZZJEAAREGTFJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC=NC3=C2NC=N3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,3-dimethyl-1H-pyrazol-4-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10967739.png)


![N-[1-(diethylamino)propan-2-yl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10967747.png)
![N-(3,4-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10967758.png)
methanone](/img/structure/B10967776.png)

![N-cyclopropyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10967795.png)

![methyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10967816.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10967818.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10967823.png)
![5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10967837.png)
